4-(Propan-2-yl)cyclohex-4-ene-1,2-dicarboxylic acid
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Overview
Description
4-(Propan-2-yl)cyclohex-4-ene-1,2-dicarboxylic acid is an organic compound with the molecular formula C12H18O4 It is a derivative of cyclohexene, featuring a propan-2-yl group and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Propan-2-yl)cyclohex-4-ene-1,2-dicarboxylic acid involves the Diels-Alder reaction. This reaction combines 1,3-butadiene with maleic anhydride to form cyclohexene-cis-1,2-dicarboxylic anhydride, which is then hydrolyzed to produce the desired compound . The reaction typically requires heating to reflux for about 30 minutes, followed by crystallization and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)cyclohex-4-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents like oxygen or hydrogen peroxide to form corresponding aldehydes or ketones.
Reduction: Using reducing agents such as lithium aluminum hydride to convert carboxylic acids to alcohols.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogens using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Oxygen, hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, sulfuric acid.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(Propan-2-yl)cyclohex-4-ene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)cyclohex-4-ene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and stability. The compound’s structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(propan-2-yl)cyclohex-1-ene: A monoterpene with similar structural features but different functional groups.
4-Isopropenyl-1-methyl-1,2-cyclohexanediol: Another cyclohexene derivative with hydroxyl groups instead of carboxylic acids.
Uniqueness
4-(Propan-2-yl)cyclohex-4-ene-1,2-dicarboxylic acid is unique due to its combination of a cyclohexene ring, a propan-2-yl group, and two carboxylic acid groups. This structure provides a balance of reactivity and stability, making it suitable for various applications in synthesis and materials science.
Properties
IUPAC Name |
4-propan-2-ylcyclohex-4-ene-1,2-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-6(2)7-3-4-8(10(12)13)9(5-7)11(14)15/h3,6,8-9H,4-5H2,1-2H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKIBDGEEQFWHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CCC(C(C1)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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